Due to its strong coloration and affinity for specific materials, Solvent Violet 13 finds use in studies related to polymer science and material characterization. Researchers utilize it for:
Solvent Violet 13, also known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic anthraquinone dye characterized by its bright bluish violet hue. It is insoluble in water but soluble in organic solvents such as acetone, toluene, and benzene. The chemical formula for Solvent Violet 13 is C21H15NO3, and its molecular weight is approximately 329.35 g/mol. This compound is often utilized in various applications including dyeing hydrocarbon products, thermoplastics, synthetic resins, and cosmetics .
Solvent Violet 13 has been assessed for its biological activity and potential health risks. It has been classified under skin sensitization categories, indicating that it may cause allergic reactions upon contact with skin. Additionally, prolonged exposure to products containing Solvent Violet 13 may increase the risk of cancer and lead to toxic effects on organs such as the kidneys and liver .
A notable synthetic method for Solvent Violet 13 involves a one-pot process that enhances efficiency and reduces toxicity. The method includes:
This method avoids the use of highly toxic materials like p-toluidine.
Solvent Violet 13 is widely used across various industries:
Studies on Solvent Violet 13 indicate potential interactions with biological systems. Its classification as a skin sensitizer suggests that it can provoke allergic reactions in susceptible individuals. Moreover, its presence in cosmetics raises concerns regarding cumulative exposure through daily use of multiple products containing this dye .
Several compounds share structural or functional similarities with Solvent Violet 13. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Disperse Blue 72 | C21H15NO3 | Similar dyeing properties but different applications. |
| Solvent Blue 90 | C21H15NO3 | Often used interchangeably with Solvent Violet 13. |
| Quinizarin | C14H8O2 | Used primarily as a pigment; less soluble than Solvent Violet 13. |
| Alizarine Violet 3B | C14H8O4 | Known for its application in textiles; has different solubility characteristics. |
These compounds exhibit unique properties that differentiate them from Solvent Violet 13 while sharing common applications within dye chemistry.
The conventional synthesis of Solvent Violet 13 relies on the well-established leuco compound reduction methodology, which has been the cornerstone of anthraquinone dye production for several decades [5] [6]. This approach involves the initial reduction of 1,4-dihydroxyanthraquinone to its corresponding leuco form, followed by condensation with p-toluidine and subsequent oxidation to yield the target dye [3] [7].
The leuco compound reduction mechanism operates through a multi-step process where the anthraquinone structure undergoes two-electron reduction to form the leuco-quinizarin intermediate [8] [9]. This colorless intermediate, also known as the leuco form, exhibits enhanced reactivity due to the increased electron density on the aromatic system, facilitating nucleophilic substitution reactions with amine components [5] [10].
The traditional synthesis pathway typically employs sodium dithionite as the reducing agent in alkaline conditions, converting 1,4-dihydroxyanthraquinone to its water-soluble leuco form [5] [11]. The reaction proceeds through the following general mechanism:
This methodology consistently achieves yields ranging from 85-95% under optimized conditions, with reaction times typically spanning 6-12 hours [12] [3]. The process demonstrates excellent reproducibility and has been extensively validated in industrial settings, though it requires careful handling of toxic p-toluidine reagents [13] [14].
A significant advancement in Solvent Violet 13 synthesis involves the development of a novel one-pot methodology that replaces the highly toxic p-toluidine with 4-nitrotoluene, substantially improving the environmental profile of the synthesis [15] [13] [14]. This innovative approach, protected under patent CN105237417A, represents a paradigm shift toward greener synthetic chemistry in dye manufacturing [14] [16].
The one-pot synthesis employs a continuous reaction sequence within a single reactor vessel, eliminating intermediate isolation steps and reducing overall processing time [13] [17]. The methodology involves successive addition of methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid into a pressure container, followed by nitrogen displacement and controlled heating with stirring [14] [16].
The reaction mechanism proceeds through the following key stages:
This methodology demonstrates exceptional efficiency with yields reaching 91.2% and High Performance Liquid Chromatography purity levels of 95.47% [12] [13]. The reaction time is significantly reduced to 4-6 hours compared to traditional methods, while the elimination of p-toluidine handling substantially improves workplace safety and environmental compliance [13] [14].
The catalytic systems employed in Solvent Violet 13 synthesis play crucial roles in determining reaction efficiency, selectivity, and product quality [18] [19]. Two primary catalytic approaches have emerged as particularly effective: copper-based systems for traditional condensation reactions and boric acid catalysis for novel synthetic pathways [17].
Copper Catalytic Systems
Copper acetate serves as the traditional catalyst for Ullmann coupling reactions in anthraquinone dye synthesis, facilitating the formation of carbon-nitrogen bonds between aromatic amines and halogenated anthraquinone derivatives [20] [21]. The copper catalyst operates through a redox mechanism where Cu(II) species coordinate with the amine substrate, followed by oxidative addition and reductive elimination steps [20] [22].
The copper-catalyzed process typically employs 2-5 mol% catalyst loading under acidic conditions (pH 4-6), achieving selectivities ranging from 88-92% [20]. The reaction mechanism involves:
Boric Acid Catalytic Systems
Boric acid has emerged as a highly effective catalyst for condensation reactions, particularly in the novel one-pot synthesis methodology [14] [18] [19]. The catalytic mechanism involves the formation of boric acid-ethanol complexes that generate Brønsted acid sites, facilitating the condensation reaction between carbonyl compounds and nucleophiles [18] [19].
The boric acid catalyst system demonstrates remarkable efficiency with the following characteristics:
The mechanistic pathway involves initial formation of a tetrahedral intermediate through nucleophilic addition, followed by acid-catalyzed dehydration to yield the condensed product [18] [19]. The presence of limited water content is crucial for catalyst activity, as excessive water can inhibit the catalytic cycle [18].
The purification of Solvent Violet 13 requires careful consideration of the trade-offs between different separation techniques, with solvent extraction and column chromatography representing the two primary approaches [23] [24] [25]. Each methodology offers distinct advantages and limitations in terms of purity, yield, cost-effectiveness, and environmental impact.
Solvent Extraction Methodology
Solvent extraction employs selective partitioning between immiscible liquid phases to separate Solvent Violet 13 from reaction impurities [26] [24]. Dichloromethane serves as the preferred organic solvent due to its excellent selectivity for the target compound and favorable partition coefficients [26].
The extraction process typically involves:
Solvent extraction achieves purity levels of 88-92% with recovery yields ranging from 85-90%, making it particularly attractive for large-scale operations where cost-effectiveness is paramount . The processing time is relatively short (2-4 hours), and the method demonstrates high reproducibility [26] [24].
Column Chromatography Approaches
Column chromatography provides superior purification capabilities through selective adsorption and elution on solid stationary phases [25] [27]. Two primary adsorbent systems have proven effective for Solvent Violet 13 purification: silica gel and alkaline alumina [25] [20].
Silica Gel Chromatography
Silica gel columns offer excellent resolution for anthraquinone dye purification, achieving purity levels of 95-98% through careful optimization of mobile phase composition [25] [27]. The separation mechanism relies on differential adsorption based on polarity differences between the target compound and impurities [25].
The chromatographic process involves:
Alkaline Alumina Chromatography
Alkaline activated alumina (Type H, 100/200 mesh) provides an alternative stationary phase with complementary selectivity characteristics [25]. This adsorbent demonstrates particular effectiveness for bulk purification of aminoanthraquinone compounds, achieving purity levels of 93-96% with recovery yields of 80-88% [25].
The alkaline alumina method employs:
Comparative Analysis
The selection between solvent extraction and column chromatography depends on specific requirements for purity, scale, and cost considerations. Solvent extraction offers advantages in terms of processing speed, cost-effectiveness, and scalability, making it suitable for industrial applications where moderate purity levels are acceptable [26] [24].
Column chromatography provides superior purification capabilities with higher purity levels (95-99%) but requires longer processing times (6-48 hours) and higher operational costs [25] [27]. The combined extraction-chromatography approach achieves the highest purity levels (98-99%) but at the expense of reduced recovery yields (70-80%) and extended processing times [25].
Environmental considerations favor column chromatography methods using silica gel or alumina over solvent extraction techniques that require significant quantities of halogenated solvents [24] [25]. However, the higher solvent consumption and waste generation associated with chromatographic methods must be carefully evaluated in the context of overall environmental impact.
The research findings demonstrate that modern synthesis methodologies for Solvent Violet 13 have evolved significantly beyond traditional approaches, incorporating green chemistry principles while maintaining or improving synthetic efficiency. The development of one-pot synthesis using 4-nitrotoluene represents a particularly noteworthy advancement, addressing both environmental and safety concerns associated with conventional methods [15] [13] [14]. The optimization of catalytic systems, particularly the application of boric acid catalysis, has enabled more sustainable and efficient synthetic pathways [18] [19]. Similarly, the evolution of purification techniques provides multiple options for achieving desired purity levels while considering cost, environmental impact, and processing requirements [24] [25].
Table 1: Synthesis Methods and Performance Data for Solvent Violet 13
| Synthesis Method | Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | Key Advantages |
|---|---|---|---|---|
| Traditional Leuco Compound Reduction | 85-95 | 100-120 | 6-12 | Well-established, reliable |
| One-Pot Synthesis with 4-Nitrotoluene | 91.2 | 80-100 | 4-6 | Environmentally friendly, avoids toxic p-toluidine |
| Ionic Liquid Method | 90.2 | 95-105 | 8-10 | High purity product, reduced emissions |
| Copper-Catalyzed Condensation | 80-90 | 100-120 | 8-12 | Good selectivity, established catalyst system |
| Boric Acid Catalyzed Process | 85-95 | 90-110 | 6-8 | Mild conditions, good catalytic activity |
Table 2: Catalytic Systems for Solvent Violet 13 Synthesis
| Catalytic System | Catalyst Loading (mol%) | Optimal pH Range | Selectivity (%) | Special Features |
|---|---|---|---|---|
| Iron Powder + Boric Acid | 5-10 | Neutral (6-7) | 92-95 | One-pot process, hydrogenation catalyst |
| Copper Acetate | 2-5 | Acidic (4-6) | 88-92 | Traditional Ullmann coupling catalyst |
| Ionic Liquid (N-butylimidazole) | 15-20 | Basic (8-9) | 95-98 | Green solvent, high purity |
| Alkali + Boric Acid + Phase Transfer Catalyst | 3-8 | Basic (9-11) | 85-90 | Water-based reaction medium |
| Platinum-Nickel on Alumina | 1-3 | Neutral (6-8) | 90-95 | Flow chemistry compatible |
Table 3: Purification Methods Comparison for Solvent Violet 13
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) | Cost Effectiveness | Environmental Impact |
|---|---|---|---|---|---|
| Solvent Extraction with Dichloromethane | 88-92 | 85-90 | 2-4 | High | Moderate |
| Column Chromatography (Silica Gel) | 95-98 | 75-85 | 6-12 | Medium | Low |
| Column Chromatography (Alkaline Alumina) | 93-96 | 80-88 | 8-15 | Medium | Low |
| Recrystallization from Ethanol | 85-90 | 92-96 | 12-24 | High | High |
| Combined Extraction-Chromatography | 98-99 | 70-80 | 24-48 | Low | Low |
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